![molecular formula C12H15N3OS B2387202 3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine CAS No. 2199572-92-2](/img/structure/B2387202.png)
3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has been the subject of scientific research due to its potential applications in medicinal chemistry. This compound is also known as TAK-659 and has been shown to have promising anti-cancer properties. In
Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazolo[4,5-b]pyridines, which are structurally similar to the compound , have been found to exhibit high antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
These compounds have also been reported to have antimicrobial properties . This means they can kill microorganisms or stop their growth, making them potentially useful in the treatment of infectious diseases.
Herbicidal Activity
Thiazolo[4,5-b]pyridines have shown herbicidal activity . This suggests they could be used in the development of new herbicides for controlling unwanted vegetation.
Anti-inflammatory Activity
These compounds have demonstrated anti-inflammatory effects . Inflammation is a biological response to harmful stimuli, and substances with anti-inflammatory activity can help reduce this response.
Antifungal Activity
Thiazolo[4,5-b]pyridines have been found to have antifungal properties . This means they can kill fungi or inhibit their growth, which could be useful in treating fungal infections.
Antitumor Activity
These compounds have shown antitumor activity . This suggests they could be used in the development of new treatments for cancer.
Mecanismo De Acción
Target of Action
Similar compounds, such as thiazolo[3,2-a]pyridines and thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of targets due to their broad pharmacological activities .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antimicrobial, apoptotic, and antitumor activities . Some representatives of this class of compounds are inhibitors of DNA gyrase and SARS-Cov-2 glycoprotein .
Biochemical Pathways
Similar compounds have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit antimicrobial, apoptotic, and antitumor activities .
Action Environment
The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other compounds .
Propiedades
IUPAC Name |
3-methyl-2-(thian-4-yloxy)imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-15-11-10(3-2-6-13-11)14-12(15)16-9-4-7-17-8-5-9/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZYDIXDPZCITP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1OC3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Methylbutyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2387122.png)
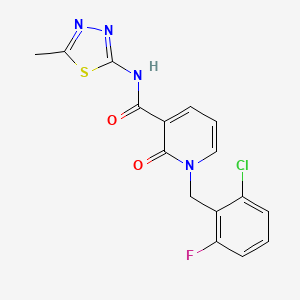
![5-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexan-5-yl)oxazole-4-carboxylic acid](/img/structure/B2387125.png)
![Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate](/img/structure/B2387127.png)
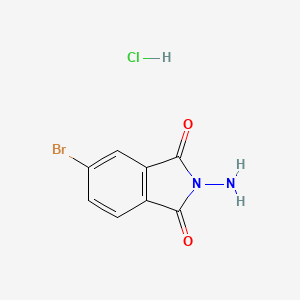
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enylamino)propanoic Acid](/img/structure/B2387129.png)
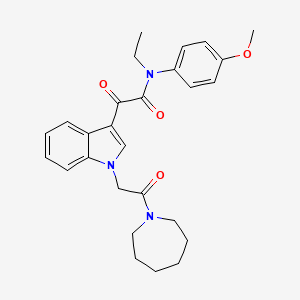
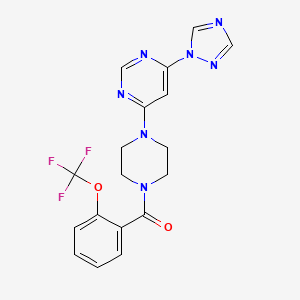

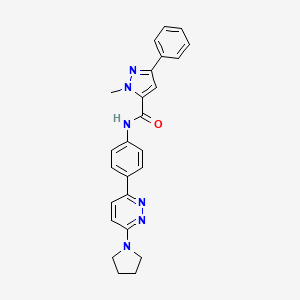

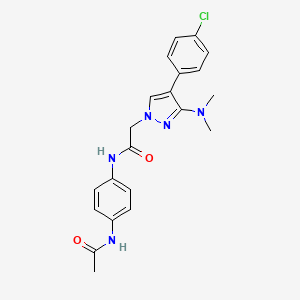
![3-Chloro-5-methoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2387140.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2387141.png)